![molecular formula C17H15BO3 B115904 6-Benzyloxy-2-naphthylboronic acid CAS No. 152915-83-8](/img/structure/B115904.png)
6-Benzyloxy-2-naphthylboronic acid
Overview
Description
6-Benzyloxy-2-naphthylboronic acid is a laboratory chemical with the molecular formula C17H15BO3 . It is not intended for human or veterinary use and is typically used for research purposes.
Chemical Reactions Analysis
Boronic acids, including this compound, are commonly used in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The side reactions that boronic acids are most susceptible to in SM couplings are protodeboronation, oxidation, and palladium catalyzed homocoupling .
Scientific Research Applications
Enantioselective Synthesis
6-Benzyloxy-2-naphthylboronic acid has been used in the enantioselective synthesis of axially chiral biaryl amides. Employing an asymmetric Suzuki-Miyaura process with Pd(OAc)(2) and KenPhos as ligand, this method efficiently couples electron-rich and electron-deficient o-halobenzamides with various naphthylboronic acids. The process achieves high yields and selectivities, demonstrating its utility in synthesizing axially chiral heterocyclic and biphenyl compounds (Shen et al., 2010).
Liquid Crystal Synthesis
The compound plays a role in synthesizing liquid crystalline materials. For example, certain mesogenic homologous series have been synthesized using Suzuki's conditions for cross-coupling reactions involving naphthylboronic acids. These materials exhibit distinct mesomorphic behaviors, such as enantiotropic nematic and smectic A mesophases, crucial for liquid crystal technology (Thaker et al., 2012).
Oxidative Coupling in Organic Synthesis
This compound has been used in oxidative coupling reactions. For instance, rhodium-catalyzed oxidative 1:2 coupling reactions of arylboronic acids with alkynes, using this compound, produce annulated products like anthracene derivatives. This process is significant for synthesizing highly substituted naphthalene and anthracene derivatives (Fukutani et al., 2009).
Analytical Chemistry Applications
In analytical chemistry, this compound has been utilized in developing extraction procedures for industrial effluents. For example, polystyrene divinylbenzene sorbents have been used to enrich benzene- and naphthalenesulfonates from wastewaters, where the characterization of these compounds is crucial for environmental monitoring and industrial applications (Alonso et al., 1999).
Synthesis of Photoluminescent Compounds
This compound contributes to the synthesis of photoluminescent compounds. These compounds, like 4,7-diaryl-2,1,3-benzothiadiazoles, exhibit high fluorescent quantum yields and electron affinities, making them potential candidates for OLEDs and other photoluminescent applications (Neto et al., 2005).
Anticancer Research
Though excluding direct drug use, it's noteworthy that related naphthalene derivatives have been synthesized and evaluated for their anticancer properties, showing significant cytotoxic activity against various cancer cell lines (Thi et al., 2015).
Safety and Hazards
6-Benzyloxy-2-naphthylboronic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Mechanism of Action
Target of Action
The primary target of 6-Benzyloxy-2-naphthylboronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron reagent (such as this compound) transfers a formally nucleophilic organic group from boron to palladium . This is preceded by an oxidative addition step where palladium donates electrons to form a new Pd-C bond .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond . This is a critical step in the synthesis of complex organic molecules, making this compound a valuable tool in organic chemistry .
Action Environment
The action of this compound is influenced by various environmental factors. The Suzuki-Miyaura coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . The stability and reactivity of the organoboron reagent can also be tailored for application under specific conditions .
properties
IUPAC Name |
(6-phenylmethoxynaphthalen-2-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BO3/c19-18(20)16-8-6-15-11-17(9-7-14(15)10-16)21-12-13-4-2-1-3-5-13/h1-11,19-20H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHAZMUBLCEMGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)OCC3=CC=CC=C3)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383273 | |
Record name | [6-(Benzyloxy)naphthalen-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
152915-83-8 | |
Record name | [6-(Benzyloxy)naphthalen-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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